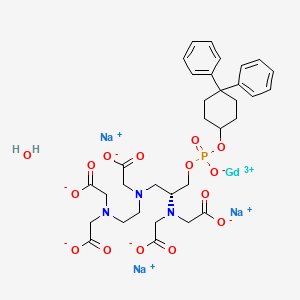
Gadofosveset
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadofosveset is a gadolinium-based contrast agent used primarily in magnetic resonance angiography (MRA) to enhance the visibility of blood vessels. It is known for its ability to bind reversibly to serum albumin, which prolongs its vascular residence time and enhances the magnetic resonance signal . This compound is particularly useful in diagnosing vascular diseases, including aortoiliac occlusive disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gadofosveset is synthesized by complexing gadolinium ions with a chelating agent, fosveset. The synthesis involves multiple steps, including the preparation of the chelating agent and its subsequent reaction with gadolinium chloride. The reaction conditions typically involve controlled pH and temperature to ensure the stability of the gadolinium complex .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under stringent quality control measures. The process includes the purification of the final product to remove any unreacted starting materials and by-products. The compound is then formulated into a 0.25 M aqueous solution for intravenous administration .
Chemical Reactions Analysis
Types of Reactions: Gadofosveset primarily undergoes complexation reactions due to the presence of gadolinium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions: The synthesis of this compound involves reagents such as gadolinium chloride and the chelating agent fosveset. The reaction conditions include maintaining a specific pH and temperature to ensure the formation of a stable complex .
Major Products: The major product of the synthesis is the this compound complex, which is used as a contrast agent in MRA. By-products may include unreacted gadolinium chloride and chelating agent, which are removed during the purification process .
Scientific Research Applications
Mechanism of Action
Gadofosveset exerts its effects by binding reversibly to endogenous serum albumin, which increases its vascular residence time compared to non-protein binding contrast agents . This binding enhances the magnetic resonance relaxivity of this compound, decreasing the relaxation time of water protons and resulting in increased signal intensity (brightness) of blood in MRA images . The primary molecular target is serum albumin, and the pathway involves the reversible binding of this compound to this protein .
Comparison with Similar Compounds
Gadofosveset is unique among gadolinium-based contrast agents due to its reversible binding to serum albumin, which prolongs its vascular residence time and enhances imaging quality. Similar compounds include:
Gadobenate Dimeglumine: Another gadolinium-based contrast agent with similar imaging capabilities but different pharmacokinetic properties.
Gadopentetate Dimeglumine: A commonly used gadolinium-based contrast agent with a shorter plasma half-life and different relaxivity properties compared to this compound.
This compound’s unique ability to bind to serum albumin and form small nanoparticles distinguishes it from other contrast agents, providing prolonged imaging windows and enhanced image quality .
Properties
Molecular Formula |
C33H40GdN3Na3O15P |
|---|---|
Molecular Weight |
975.9 g/mol |
IUPAC Name |
trisodium;2-[[(2R)-2-[bis(carboxylatomethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-oxidophosphoryl]oxypropyl]-[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;gadolinium(3+);hydrate |
InChI |
InChI=1S/C33H44N3O14P.Gd.3Na.H2O/c37-28(38)18-34(15-16-35(19-29(39)40)20-30(41)42)17-26(36(21-31(43)44)22-32(45)46)23-49-51(47,48)50-27-11-13-33(14-12-27,24-7-3-1-4-8-24)25-9-5-2-6-10-25;;;;;/h1-10,26-27H,11-23H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48);;;;;1H2/q;+3;3*+1;/p-6/t26-;;;;;/m1...../s1 |
InChI Key |
PIZALBORPSCYJU-QSQMUHTISA-H |
Isomeric SMILES |
C1CC(CCC1OP(=O)([O-])OC[C@@H](CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
Canonical SMILES |
C1CC(CCC1OP(=O)([O-])OCC(CN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])(C2=CC=CC=C2)C3=CC=CC=C3.O.[Na+].[Na+].[Na+].[Gd+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















